molecular formula C7H16ClNO B2872629 (1-Amino-3-methylcyclopentyl)methanol;hydrochloride CAS No. 2413896-68-9

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride

Cat. No.: B2872629
CAS No.: 2413896-68-9
M. Wt: 165.66
InChI Key: BQLOTSKFDCQLRE-UHFFFAOYSA-N
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Description

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt form of (1-Amino-3-methylcyclopentyl)methanol, which is a cyclopentane derivative

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of organic reactions.

    Amination: The cyclopentane derivative undergoes amination to introduce the amino group at the desired position.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base (1-Amino-3-methylcyclopentyl)methanol to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: To ensure complete reaction and conversion.

    Crystallization: To purify the product by recrystallization from suitable solvents.

    Filtration and Drying: To isolate and dry the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Cellular Uptake: Being taken up by cells and exerting intracellular effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-2-methylcyclopentyl)methanol;hydrochloride
  • (1-Amino-4-methylcyclopentyl)methanol;hydrochloride
  • (1-Amino-3-ethylcyclopentyl)methanol;hydrochloride

Uniqueness

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(1-amino-3-methylcyclopentyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(8,4-6)5-9;/h6,9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZQTYJYPNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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